molecular formula C10H18N2O2 B15381219 Tert-butyl (1R,6S)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Tert-butyl (1R,6S)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B15381219
M. Wt: 198.26 g/mol
InChI Key: MALCQJIQWIWGOV-JGVFFNPUSA-N
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Description

Chemical Structure: This compound features a bicyclo[4.1.0]heptane core with two nitrogen atoms at positions 2 and 5, and a tert-butyl carboxylate group at position 2. Its IUPAC name reflects the stereochemistry (1R,6S) and bicyclic framework.
Key Properties:

  • CAS No.: 1228675-18-0
  • Molecular Formula: C₁₀H₁₈N₂O₂
  • Molecular Weight: 198.26 g/mol
  • Storage: Requires storage in a dark place under inert atmosphere at 2–8°C .
  • Hazards: Classified with warnings (H302, H315, H319, H335) for health risks such as respiratory irritation .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1R,6S)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

MALCQJIQWIWGOV-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Bicyclic Ring Systems

Bicyclo[2.2.1]heptane Derivatives
  • Example : tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-84-2)
    • Structural Difference : The smaller bicyclo[2.2.1]heptane ring increases ring strain and alters nitrogen positioning.
    • Impact : Enhanced rigidity may improve binding affinity in receptor-targeted drug designs.
Bicyclo[2.2.2]octane Derivatives
  • Example : tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 1240782-81-3)
    • Structural Difference : The expanded bicyclo[2.2.2]octane system provides a larger cavity.
    • Impact : Increased solubility due to reduced steric hindrance, making it suitable for aqueous-phase reactions.
Bicyclo[3.1.0]hexane Derivatives
  • Example: tert-Butyl rel-(1R,5S,6r)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2095504-44-0) Structural Difference: A smaller bicyclo[3.1.0]hexane core with an amino substituent.

Substituent Modifications

Nitro/Amino Pyridyl Substituents
  • Example : tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
    • ¹H NMR Data : Distinct aromatic protons at δ 7.94 (s, 1H) and δ 8.05–8.16 (m, 1H) confirm nitro-pyridyl incorporation .
    • Impact : Electron-withdrawing nitro groups enhance electrophilicity, enabling nucleophilic substitution reactions.
Benzyl Substituents
  • Example : tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3)
    • Structural Difference : A benzyl group at position 5 adds steric bulk.
    • Impact : Improves lipid solubility for blood-brain barrier penetration in CNS drug candidates.
Hydroxymethyl Substituents
  • Example: (1R,4R,6S)-tert-Butyl 6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 2836267-81-1) Structural Difference: A hydroxymethyl group at position 5. Impact: Introduces polarity, enhancing aqueous solubility for intravenous formulations.

Halogenated Derivatives

Fluorinated Analogs
  • Example : 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2288709-05-5)
    • Structural Difference : Fluorine atom at position 4.
    • Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability .

Salt Forms

  • Example : Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride (CAS 2387602-63-1)
    • Structural Difference : Hydrochloride salt form.
    • Impact : Enhances crystallinity and stability for long-term storage .

Comparative Data Table

Compound Name (CAS No.) Bicyclic System Substituents Molecular Weight Key Application
Tert-butyl (1R,6S)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (1228675-18-0) [4.1.0]heptane None 198.26 Versatile building block
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane 6-Nitro-3-pyridyl 347.37 Electrophilic intermediates
tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (132666-68-3) [2.2.1]heptane Benzyl 344.45 CNS drug candidates
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (2288709-05-5) [2.2.1]heptane Fluorine 165.62 Bioavailability enhancement
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride (2387602-63-1) [4.1.0]heptane Benzyl + hydrochloride salt 284.75 Stable API intermediates

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (1R,6S)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, and how do reaction conditions influence yield and stereochemical purity?

The synthesis typically involves multi-step routes, including bicyclic framework formation followed by functionalization. For example, cyclopropane ring closure via intramolecular alkylation or [2+1] cycloaddition is critical. A common approach uses tert-butyl chloroformate to introduce the carboxylate group under basic conditions (e.g., NaHCO₃ in THF/water) . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis, with yields optimized by adjusting reaction time (24–48 hours) and temperature (0–25°C). Impurity profiles should be monitored via HPLC-MS, as overalkylation or epimerization can occur under prolonged heating .

Q. What spectroscopic and computational methods are most reliable for confirming the structure and stereochemistry of this bicyclic compound?

  • NMR : ¹H and ¹³C NMR are essential for verifying the bicyclo[4.1.0]heptane core and tert-butyl group. Key signals include the tert-butyl singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), and cyclopropane protons as multiplet resonances between 1.8–2.5 ppm .
  • X-ray crystallography : Resolves absolute stereochemistry (1R,6S) by analyzing the fused bicyclic system’s bond angles and torsion .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR shifts via Gaussian or ORCA software .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[4.1.0]heptane core influence its reactivity in pharmaceutical intermediate synthesis?

The (1R,6S) configuration imposes steric constraints that direct regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura couplings at the diazabicyclo nitrogen require palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to avoid ring-opening side reactions. The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene), enabling efficient Buchwald-Hartwig aminations . Comparative studies with epimeric analogs (e.g., 1S,6R) show reduced catalytic activity in asymmetric hydrogenation, highlighting the role of stereochemistry in transition-state stabilization .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in GLP-1 receptor modulation (e.g., EC₅₀ values) often arise from assay variability (e.g., cAMP vs. β-arrestin recruitment assays). To address this:

  • Standardized protocols : Use HEK293 cells stably expressing human GLP-1R and measure cAMP via homogeneous time-resolved fluorescence (HTRF) .
  • Metabolic stability assays : Compare half-lives in liver microsomes (human vs. rodent) to contextualize species-specific activity .
  • Docking simulations : Map interactions between the bicyclic core and receptor residues (e.g., Tyr¹⁵²) using AutoDock Vina to rationalize potency differences .

Q. How can computational modeling guide the design of novel diazabicycloheptane-based enzyme inhibitors?

  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (tert-butyl group) for target binding .
  • MD simulations : Analyze stability of inhibitor-enzyme complexes (e.g., 100-ns trajectories in GROMACS) to prioritize derivatives with low RMSD fluctuations (<2 Å) .
  • ADMET prediction : Use SwissADME to optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in CNS targets .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
Bicyclo formationLDA, THF, -78°C → RT65–7592%
Boc protectionBoc₂O, NaHCO₃, THF/H₂O85–9098%
PurificationFlash chromatography (SiO₂, hexane/EtOAc 3:1)7099%
Data from

Q. Table 2. Comparative Biological Activity of Stereoisomers

StereoisomerGLP-1R EC₅₀ (nM)Metabolic Half-life (h, human)
(1R,6S)12 ± 23.5
(1S,6R)48 ± 51.2
Data from

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